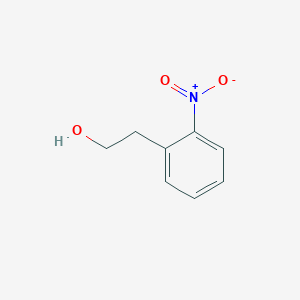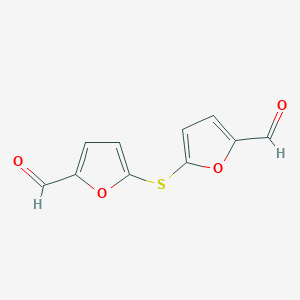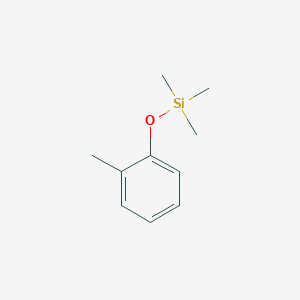
Sulfuro de platino(IV)
Descripción general
Descripción
Platinum(IV) sulfide is an inorganic compound that belongs to the family of transition metal dichalcogenides. It is a black, semiconducting solid that is insoluble in all solvents . The compound adopts a layered structure, with each layer consisting of platinum atoms sandwiched between two layers of sulfur atoms . This unique structure gives platinum sulfide its interesting electronic properties, making it a subject of extensive research in the field of materials science.
Aplicaciones Científicas De Investigación
Platinum sulfide has a wide range of scientific research applications due to its unique electronic properties. In the field of electronics, it is investigated for potential use in electronic devices due to its high charge-carrier mobility and strongly layer-dependent bandgap . Additionally, platinum sulfide is used in the development of sensors and other advanced materials .
Mecanismo De Acción
Target of Action
Platinum(IV) sulfide, also known as bis(sulfanylidene)platinum or Platinum sulfide (PtS2), primarily targets DNA . The compound’s cytotoxic action is largely due to its interaction with DNA .
Mode of Action
The mode of action of Platinum(IV) sulfide involves the formation of platinum-DNA adducts . These adducts are formed when the compound reacts with DNA, leading to changes in the DNA’s conformation and stability . Additionally, Platinum(IV) sulfide can generate reactive Pt(II) species which can attack DNA .
Biochemical Pathways
The interaction of Platinum(IV) sulfide with DNA affects several biochemical pathways. The compound’s reaction with DNA leads to the induction of cancer cell apoptosis . Moreover, the compound can produce reactive oxygen species (ROS) and reactive nitrogen species (RNS) which exert effects on various biochemical pathways .
Pharmacokinetics
It is known that the compound’s cytotoxic action is dependent on its ability to form platinum-dna adducts . The pharmacokinetics of related platinum compounds have been studied, but specific information on Platinum(IV) sulfide is currently limited .
Result of Action
The primary result of Platinum(IV) sulfide’s action is the induction of cancer cell apoptosis . This is due to the formation of platinum-DNA adducts, which lead to changes in DNA conformation and stability, ultimately resulting in cell death .
Action Environment
The action of Platinum(IV) sulfide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Furthermore, the compound’s stability can be influenced by factors such as pH and temperature .
Métodos De Preparación
Platinum sulfide can be synthesized through various methods. One common approach involves the direct reaction of platinum with sulfur at elevated temperatures. For instance, platinum and sulfur can react at 200°C to form platinum sulfide . Another method involves the thermal decomposition of platinum disulfide (PtS2) at temperatures between 225-250°C, which results in the formation of platinum sulfide and sulfur . Additionally, high-quality thin films of platinum sulfide can be synthesized using time-efficient, scalable methods on a variety of substrates .
Análisis De Reacciones Químicas
Platinum sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be formed by the reaction of hydrogen sulfide with platinum chloride, resulting in the precipitation of platinum sulfide and the release of hydrochloric acid . Another reaction involves the combination of platinum with octasulfur to form platinum disulfide, which can then be decomposed to yield platinum sulfide . These reactions typically occur under specific temperature conditions and often involve the use of common reagents such as hydrogen sulfide and platinum chloride.
Comparación Con Compuestos Similares
Platinum sulfide can be compared to other similar compounds, such as platinum disulfide (PtS2) and platinum(II) sulfide (PtS). Platinum disulfide is another transition metal dichalcogenide with a similar layered structure, but it has different electronic properties due to its distinct composition . Platinum(II) sulfide, on the other hand, is a green solid that adopts an unusual structure composed of square planar platinum and tetrahedral sulfide centers . These differences highlight the uniqueness of platinum sulfide and its potential for various applications.
Propiedades
IUPAC Name |
bis(sulfanylidene)platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFJIIYAUSTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Pt]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065200 | |
| Record name | Platinum sulfide (PtS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; Insoluble in water; [MSDSonline] | |
| Record name | Platinum(IV) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12038-21-0 | |
| Record name | Platinum sulfide (PtS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum sulfide (PtS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum sulfide (PtS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum sulfide (PtS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




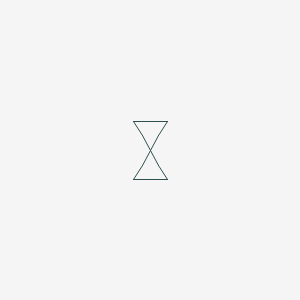



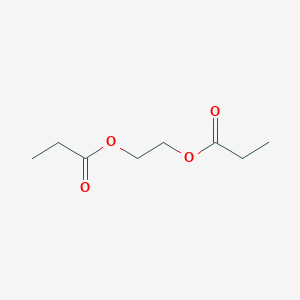
![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B86416.png)

